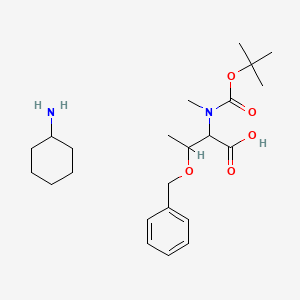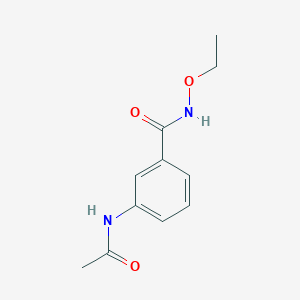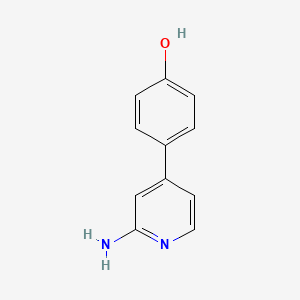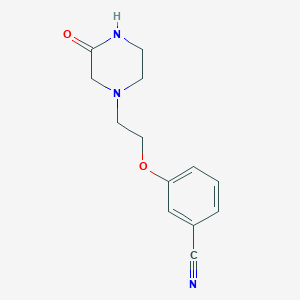
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile is an organic compound with the molecular formula C13H15N3O2 It is a derivative of benzonitrile and piperazine, featuring a piperazinone ring attached to an ethoxy group, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 2-(3-oxopiperazin-1-yl)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The piperazinone ring can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the piperazinone ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Mechanism of Action
The mechanism of action of 3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitrile group can form hydrogen bonds or electrostatic interactions with target proteins, modulating their function. These interactions can lead to various biological effects, including anti-inflammatory and analgesic activities .
Comparison with Similar Compounds
Similar Compounds
3-(2-(Piperidin-3-yl)ethoxy)benzonitrile: Similar structure but with a piperidine ring instead of a piperazinone ring.
2-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile: Similar structure but with a different substitution pattern on the benzonitrile moiety.
Uniqueness
3-(2-(3-Oxopiperazin-1-yl)ethoxy)benzonitrile is unique due to the presence of the piperazinone ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-[2-(3-oxopiperazin-1-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C13H15N3O2/c14-9-11-2-1-3-12(8-11)18-7-6-16-5-4-15-13(17)10-16/h1-3,8H,4-7,10H2,(H,15,17) |
InChI Key |
MZTIUTJQGPQZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)CCOC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




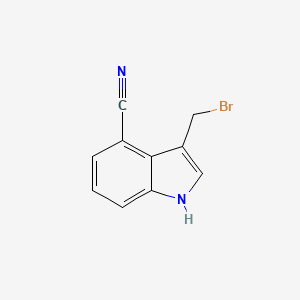

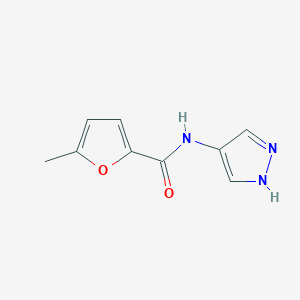
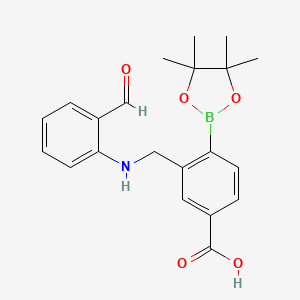

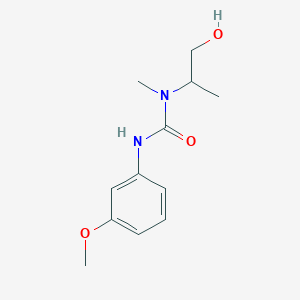
![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
